molecular formula C16H12N2 B3051170 2,2'-(Buta-1,3-diyne-1,4-diyl)dianiline CAS No. 31661-58-2

2,2'-(Buta-1,3-diyne-1,4-diyl)dianiline

Cat. No.: B3051170
CAS No.: 31661-58-2
M. Wt: 232.28 g/mol
InChI Key: ZGADPHGEVFIWAD-UHFFFAOYSA-N
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Description

2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline is an organic compound with the molecular formula C16H12N2 It is characterized by the presence of a butadiyne linkage between two aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline typically involves the coupling of terminal acetylenes with aniline derivatives. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts in the presence of oxygen. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane, and the reaction is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of 2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline
  • 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline
  • 2,2’-Buta-1,3-diyne-1,4-diyldipyridine

Uniqueness

2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity .

Properties

IUPAC Name

2-[4-(2-aminophenyl)buta-1,3-diynyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-15-11-5-3-9-13(15)7-1-2-8-14-10-4-6-12-16(14)18/h3-6,9-12H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGADPHGEVFIWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CC#CC2=CC=CC=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372782
Record name Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31661-58-2
Record name Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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